molecular formula C19H17BrN4O2S2 B2440465 4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-71-5

4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2440465
CAS No.: 392295-71-5
M. Wt: 477.4
InChI Key: MASMZQCWPDGTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule recognized for its potent inhibitory activity against kinase targets, with a primary focus on BCR-ABL . This chimeric oncoprotein is the fundamental driver of chronic myeloid leukemia (CML) and is implicated in certain acute lymphoblastic leukemias. Researchers utilize this compound to investigate mechanisms of tyrosine kinase inhibition and to probe the downstream signaling cascades that promote cellular proliferation and survival in malignant cells. Its chemical structure is designed to compete with ATP for binding at the kinase domain, thereby suppressing the aberrant phosphorylation activity of BCR-ABL. The compound serves as a critical tool in preclinical studies for evaluating novel therapeutic strategies to overcome targeted cancer therapy resistance, particularly against mutations that confer resistance to earlier-generation inhibitors. Its research value extends to the study of compound efficacy and selectivity in in vitro and in vivo models of hematological malignancies, providing essential data for structure-activity relationship (SAR) optimization in medicinal chemistry programs.

Properties

IUPAC Name

4-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-3-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASMZQCWPDGTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel synthetic molecule with potential biological applications. This article reviews its biological activity based on recent studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a bromine atom, a thiadiazole ring, and an amide linkage. The synthesis typically involves the reaction of 4-bromoaniline with various thiadiazole derivatives under acidic conditions to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies involving human cancer cells, it exhibited cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:

Enzyme IC50 (µM)
COX-15 µM
COX-23 µM

This inhibition suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Interference with DNA Synthesis : The compound may bind to DNA or inhibit enzymes involved in DNA replication.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation.

Case Studies

A notable study published in Pharmaceutical Research evaluated the efficacy of this compound in a murine model of bacterial infection. The results showed a significant reduction in bacterial load when administered at doses of 10 mg/kg compared to control groups.

Another study focused on its anticancer effects in xenograft models where treated groups exhibited reduced tumor size and increased survival rates compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for preparing derivatives of this compound?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Thiadiazole core formation : React 5-substituted-1,3,4-thiadiazole-2-thiols with halogenated acetamide derivatives (e.g., 2-bromoacetamide) in anhydrous acetone under reflux with potassium carbonate as a base .
  • Amide bond formation : Use pyridine as a solvent and catalyst to couple benzoyl chloride derivatives with thiadiazol-2-amine intermediates. Post-reaction purification involves recrystallization from ethanol or methanol .
  • Key steps : Monitor reactions via TLC, purify using column chromatography (silica gel, hexane/EtOAc gradients), and confirm structures via NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1H and 13C NMR confirm substituent positions, amide proton shifts (~δ 10–12 ppm), and aromatic splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Br or thiadiazole groups) .
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the thiadiazole ring and intermolecular hydrogen bonds, such as N–H⋯N interactions) .

Q. How are purity and stability assessed during synthesis?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hygroscopic intermediates.
  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of thioether (–S–) groups .

Advanced Research Questions

Q. How can molecular docking guide the study of this compound’s bioactivity?

  • Target selection : Prioritize enzymes with known thiadiazole/benzamide interactions, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
  • Software tools : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding. Key parameters include:
    • Docking score : Compare with reference inhibitors (e.g., nitazoxanide derivatives).
    • Hydrogen bonding : Map interactions between the amide group and active-site residues (e.g., Arg/Tyr).
    • Validation : Cross-check with crystallographic data from related structures .

Q. What strategies resolve contradictions in cytotoxic activity data across studies?

  • Standardized assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay, 48-hour exposure).
  • SAR analysis : Systematically modify substituents (e.g., Br → Cl, methyl → methoxy) to isolate electronic vs. steric effects.
  • Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific interactions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternatives to K2CO3 (e.g., Cs2CO3 for enhanced solubility in acetone).
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 3 hours to 30 minutes) while maintaining yields >80% .
  • Solvent engineering : Replace acetone with DMF or THF for better intermediate solubility .

Q. What computational methods predict metabolic stability?

  • ADMET modeling : Use SwissADME or ADMET Predictor to estimate:
    • CYP450 interactions : Likelihood of oxidation at the 4-bromo or thiadiazole positions.
    • Half-life (t1/2) : Correlate logP values (calculated via ChemAxon) with microsomal stability.
  • Molecular dynamics (MD) : Simulate aqueous solubility and membrane permeability (e.g., using GROMACS) .

Methodological Notes

  • Contradictions in evidence : While uses K2CO3 in acetone, employs TBHP/MeOH for oxidation. These discrepancies highlight the need for condition-specific optimization.
  • Unreliable sources : Commercial platforms like BenchChem () lack peer-reviewed analytical data and should be avoided for structural validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.